(2-Bromo-4-ethylpyrimidin-5-yl)boronic acid
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Overview
Description
(2-Bromo-4-ethylpyrimidin-5-yl)boronic acid is an organoboron compound with the molecular formula C6H8BBrN2O2. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-4-ethylpyrimidin-5-yl)boronic acid typically involves the reaction of 2-bromo-4-ethylpyrimidine with a boronic acid derivative under specific conditions. One common method includes the use of palladium-catalyzed borylation reactions, where the pyrimidine derivative is treated with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and stringent control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-4-ethylpyrimidin-5-yl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic acid with various aryl or vinyl halides to form new carbon-carbon bonds .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are typically biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(2-Bromo-4-ethylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which (2-Bromo-4-ethylpyrimidin-5-yl)boronic acid exerts its effects is through the Suzuki-Miyaura cross-coupling reaction. This reaction involves the transmetalation of the boronic acid with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the boronic acid substrate, which interact to facilitate the formation of the new bond .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Bromophenylboronic acid
- 2-Ethylphenylboronic acid
Comparison: (2-Bromo-4-ethylpyrimidin-5-yl)boronic acid is unique due to its pyrimidine ring structure, which imparts specific electronic and steric properties that influence its reactivity in cross-coupling reactions. Compared to phenylboronic acid and its derivatives, this compound offers enhanced reactivity and selectivity in certain synthetic applications .
Properties
Molecular Formula |
C6H8BBrN2O2 |
---|---|
Molecular Weight |
230.86 g/mol |
IUPAC Name |
(2-bromo-4-ethylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C6H8BBrN2O2/c1-2-5-4(7(11)12)3-9-6(8)10-5/h3,11-12H,2H2,1H3 |
InChI Key |
XRVLOYMMLFWLOX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1CC)Br)(O)O |
Origin of Product |
United States |
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